(2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole core and a dichlorobenzyl ether moiety
Properties
IUPAC Name |
(Z)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-31-18-5-7-21-22(12-18)30-25(29-21)17(13-28)9-15-4-8-23(24(11-15)32-2)33-14-16-3-6-19(26)20(27)10-16/h3-12H,14H2,1-2H3,(H,29,30)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWWHJJTFHNHR-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Etherification: The benzimidazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base to form the dichlorobenzyl ether.
Formation of the Enenitrile Moiety: The final step involves the reaction of the intermediate with an appropriate nitrile compound under basic conditions to form the enenitrile linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers.
Scientific Research Applications
(2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. The dichlorobenzyl ether moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-{3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- (2Z)-2-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
(2Z)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the dichlorobenzyl ether moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
